JNJ-54175446 is a novel compound that has emerged as a potent and selective antagonist of the P2X7 receptor, a member of the purinergic receptor family implicated in various neuroinflammatory and neurodegenerative conditions. This compound is currently under clinical investigation for its potential therapeutic applications in major depressive disorder and other central nervous system disorders. The development of JNJ-54175446 is part of a broader effort to target the P2X7 receptor, which plays a significant role in modulating inflammatory responses and neuronal excitability.
JNJ-54175446 was developed by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson. It belongs to the class of non-nucleotide purine derivatives, specifically designed to interact with and inhibit the activity of the P2X7 receptor. This receptor is known to be activated by ATP, leading to various intracellular signaling cascades that can influence neuroinflammation and neuronal survival.
Methods and Technical Details
The synthesis of JNJ-54175446 involves multiple steps that are carefully controlled to ensure high purity and yield. The compound is synthesized through a series of chemical reactions involving specific precursors. The synthesis typically includes:
Structure and Data
The molecular structure of JNJ-54175446 features a complex arrangement that allows for specific interactions with the P2X7 receptor. The compound's structure can be described as follows:
Reactions and Technical Details
The synthesis of JNJ-54175446 involves several key chemical reactions:
Process and Data
JNJ-54175446 functions primarily as an antagonist of the P2X7 receptor. Upon administration, it binds to the receptor and inhibits its activation by ATP, thereby blocking downstream signaling pathways associated with inflammation and excitotoxicity in neurons. This mechanism has implications for treating conditions characterized by excessive neuroinflammation, such as major depressive disorder and epilepsy.
Research indicates that JNJ-54175446 effectively reduces interleukin-1 beta release from stimulated peripheral white blood cells, demonstrating its anti-inflammatory properties in vitro. In animal models, it has shown potential in reducing seizure activity by modulating P2X7 receptor activity.
Physical Properties
Chemical Properties
Scientific Uses
JNJ-54175446 has several promising applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3